![molecular formula C11H14N2O2S B1479657 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 2091137-71-0](/img/structure/B1479657.png)
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the reaction of hydrazines with α,β-unsaturated carbonyl compounds . Other methods include the reaction of 1,3-diketones with hydrazine .
Molecular Structure Analysis
The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and the ability to form hydrogen bonds, which can influence the compound’s reactivity and interactions with biological targets .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-arylation , oxidation , and coupling reactions with aryl triflates . These reactions can be used to modify the pyrazole ring and introduce new functional groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary depending on their structure and the functional groups they contain. In general, pyrazoles are stable compounds due to the aromaticity of the pyrazole ring .
Safety And Hazards
Future Directions
Research into pyrazole compounds is ongoing, with many potential applications in medicinal chemistry and other fields. Future research directions include the development of new synthetic methods, the design of new pyrazole-based drugs, and the exploration of new applications for these versatile compounds .
properties
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-11(15)10-8-6-16-4-3-9(8)12-13(10)5-7-1-2-7/h7H,1-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMIVEYNABAQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CSCCC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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